molecular formula C15H18FN3O2 B8558102 ethyl 5-(dimethylamino)-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

ethyl 5-(dimethylamino)-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

Cat. No. B8558102
M. Wt: 291.32 g/mol
InChI Key: UPTNDURYEWDKKI-UHFFFAOYSA-N
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Patent
US09422268B2

Procedure details

1.96 g of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate 1-8-1 (7.46 mmol, 1.0 eq.) were dissolved in 9.8 mL of dry DMF. Under nitrogen atmosphere 237 mg of lithium hydride (29.8 mmol, 4.0 eq.) were added at 0° C. bath temperature. The mixture was stirred for one hour at this temperature. Then 3.7 mL of iodomethane (59.6 mmol, 8.0 eq.) were added at 0° C. bath temperature. The reaction mixture was stirred then for three days at rt. After the addition of ice it was stirred for 30 minutes and then extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash chromatography to provided 1.35 g (4.49 mmol, 60%) of analytically pure target compound.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
237 mg
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[F:14])[N:5]=[C:4]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:3]=1.[H-].[Li+].IC.[CH3:24][N:25]([CH:27]=O)[CH3:26]>>[CH3:26][N:25]([CH3:24])[C:27]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[F:14])[N:5]=[C:4]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
NC1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)OCC
Name
Quantity
9.8 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
237 mg
Type
reactant
Smiles
[H-].[Li+]
Step Three
Name
Quantity
3.7 mL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
WAIT
Type
WAIT
Details
for three days at rt
Duration
3 d
ADDITION
Type
ADDITION
Details
After the addition of ice it
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
to provided 1.35 g (4.49 mmol, 60%) of analytically pure target compound

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN(C1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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